molecular formula C10H16N4 B2956116 2-(4-Methylpiperazin-1-yl)pyridin-4-amine CAS No. 876343-33-8

2-(4-Methylpiperazin-1-yl)pyridin-4-amine

Cat. No. B2956116
CAS RN: 876343-33-8
M. Wt: 192.266
InChI Key: WZODRKCBBZZALX-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-yl)pyridin-4-amine” is a chemical compound with the molecular formula C10H16N4 . It is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . Another study describes the structural optimization of a hit compound, N2- (4- (4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (1), which is a reversible kinase inhibitor targeting both EGFR-activating and drug-resistance (T790M) mutations but has poor binding affinity .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . The compound has a molecular weight of 192.26 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.26 g/mol . The compound has a topological polar surface area of 45.4 Ų and a rotatable bond count of 1 .

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives with 2-(4-Methylpiperazin-1-yl)pyridin-4-amine structures, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were optimized for potency through systematic modifications, demonstrating potential anti-inflammatory and antinociceptive activities in vitro and in animal models. This supports the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Research on dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors identified compounds with this compound as potent inhibitors. These compounds showed significant potential in treating Alzheimer's disease (AD) by targeting multiple pathological routes, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as preventing AChE-induced aggregation of Aβ fibrils (Mohamed et al., 2011).

Ultrasensitive Detection of Amine Enantiomers

The compound (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid was used as a chiral derivatization reagent for the enantioseparation and ultrasensitive detection of chiral amines. This application highlights the utility of this compound derivatives in analytical chemistry, particularly in the context of chiral analysis by HPLC-MS/MS (Jin et al., 2020).

Drug-Likeness and Histamine H3 Receptor Ligands

Another study explored the drug-likeness of compounds containing 2-aminopyrimidine derivatives, focusing on their affinity to human histamine H3 receptors. Through structural modifications, including the incorporation of a 4-methylpiperazin-1-yl group, compounds were developed with high affinity and selectivity towards the H3 receptor, demonstrating the importance of this structural motif in the development of potential therapeutics (Sadek et al., 2014).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZODRKCBBZZALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876343-33-8
Record name 2-(4-methylpiperazin-1-yl)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-2-chloropyridine (180 mg, 1.4 mmol) was dissolved in 1-methylpiperazine (1 ml), followed by heating at 135° C. for 16 hours in a pressure vessel. After cooling to room temperature, methanol (2 ml) and diethyl ether (2 ml) were added, and the deposited precipitate was filtered off. The resulting solid was washed with cooled diethyl ether followed by drying, to obtain a colorless crystal powder (50 mg, 18.6% yield).
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
18.6%

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